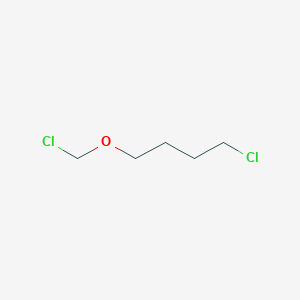
5-chloro-3-(difluoromethyl)-1,2,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-(difluoromethyl)-1,2,4-thiadiazole (5-Cl-3-DFMT) is an organic compound with a wide range of applications in scientific research. It is a thiadiazole derivative that is used as a reagent in organic synthesis and as a catalyst in various reactions. 5-Cl-3-DFMT has been studied extensively in recent years due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-chloro-3-(difluoromethyl)-1,2,4-thiadiazole is not yet fully understood. However, it is believed that its thiadiazole moiety is responsible for its biological activity. It is thought to interact with proteins and enzymes, causing them to become more active or inactive.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-3-(difluoromethyl)-1,2,4-thiadiazole are not yet fully understood. However, some studies have suggested that it may have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been suggested that it may have potential applications in the treatment of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-3-(difluoromethyl)-1,2,4-thiadiazole has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of solvents. Additionally, it has relatively low toxicity, making it safe to use in laboratory settings. However, it has some limitations. It is not soluble in water, and it is not very soluble in organic solvents.
Direcciones Futuras
There are a number of potential future directions for 5-chloro-3-(difluoromethyl)-1,2,4-thiadiazole research. These include investigating its biological activity, developing new methods for synthesizing it, and exploring its potential applications in drug delivery, imaging, and cancer therapy. Additionally, further research could be conducted on its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Métodos De Síntesis
5-chloro-3-(difluoromethyl)-1,2,4-thiadiazole can be synthesized by a variety of methods. The most common is a two-step reaction involving the reaction of 5-chloro-3-fluorobenzaldehyde with 2-amino-1,3,4-thiadiazole followed by a reaction with difluoromethylmagnesium bromide. This method has been reported to be the most efficient and cost-effective method for the synthesis of 5-chloro-3-(difluoromethyl)-1,2,4-thiadiazole.
Aplicaciones Científicas De Investigación
5-chloro-3-(difluoromethyl)-1,2,4-thiadiazole has been used in a wide range of scientific research applications. It has been used as a reagent for organic synthesis, as a catalyst for various reactions, and as a ligand for transition metal complexes. It has also been used as an inhibitor of enzymes, as a fluorescent probe for imaging, and as a drug delivery agent.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-3-(difluoromethyl)-1,2,4-thiadiazole involves the reaction of 5-chloro-1,2,4-thiadiazole with difluoromethylamine.", "Starting Materials": [ "5-chloro-1,2,4-thiadiazole", "difluoromethylamine" ], "Reaction": [ "To a solution of 5-chloro-1,2,4-thiadiazole in a suitable solvent, add difluoromethylamine dropwise with stirring.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture and filter the resulting solid.", "Wash the solid with a suitable solvent and dry to obtain 5-chloro-3-(difluoromethyl)-1,2,4-thiadiazole." ] } | |
Número CAS |
2680533-42-8 |
Fórmula molecular |
C3HClF2N2S |
Peso molecular |
170.6 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



